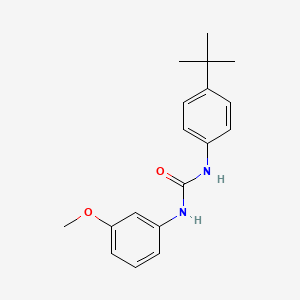

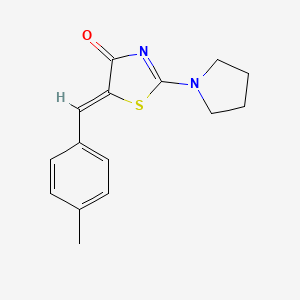

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide involves complex reactions, often incorporating thiophene analogues due to their significant biological activity and potential for creating structurally novel compounds with diverse functions. For instance, thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for their chemical and biological behaviors, providing insights into the synthetic pathways and potential carcinogenicity of such compounds (Ashby et al., 1978).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide is critical in determining their chemical reactivity and biological activity. Structural analyses, including high-resolution magnetic resonance spectroscopy and ab initio calculations, have provided valuable insights into the conformation and structural properties of such compounds, influencing their synthesis and application strategies (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactivity of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide and its analogues is influenced by their molecular structure. Studies on similar compounds have shown a variety of reactions based on the functional groups present, with thioureas displaying a broad spectrum of chemical and biological properties, including serving as ligands in coordination chemistry and exhibiting potential biological activities (Saeed et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical application and handling. While specific data on N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide is limited, the study of related compounds provides a foundation for understanding the physical characteristics that influence their use in various scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, potential toxicity, and degradation pathways, are crucial for assessing the safety and environmental impact of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide and its derivatives. Research on acetaminophen, for example, offers insights into the degradation and toxicity mechanisms that could be relevant for understanding the behavior of similar compounds in biological systems (Qutob et al., 2022).

Scientific Research Applications

Analgesic Activity

One study focused on the synthesis of acetamide derivatives, including those structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide, to investigate their analgesic activities. The compounds were evaluated using hot-plate, tail-clip, and acetic acid-induced writhing tests in mice. Some derivatives showed significant decrease in pain responses, indicating potential as analgesic agents (Kaplancıklı et al., 2012).

Antibacterial Evaluation

Another study synthesized derivatives via a green ultrasound-assisted method, focusing on their antimicrobial activities. These compounds, structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide, were tested against various bacterial and fungal strains. The study highlighted significant reductions in reaction times and enhanced yields, with some compounds displaying promising antimicrobial activities (Rezki, 2016).

Antitumor Activity

Research into N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide derivatives also extends to antitumor activities. A study synthesized a series of derivatives bearing different heterocyclic rings to explore their potential antitumor activities. Certain compounds demonstrated considerable anticancer activity against various cancer cell lines, underscoring the relevance of structural modification in enhancing biological activity (Yurttaş et al., 2015).

Anticonvulsant Agents

Further research synthesized benzothiazole derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide analogs, to evaluate their anticonvulsant activity. These studies are crucial in developing new therapeutic agents for epilepsy and related conditions. Some derivatives exhibited potent anticonvulsant activity with lower neurotoxicity, indicating their potential as safer antiepileptic drugs (Liu et al., 2016).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c16-14(7-11-2-1-5-19-11)15-8-10-3-4-12-13(6-10)18-9-17-12/h1-6H,7-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEREVIPPYJLGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(thiophen-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)

![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)

![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)

![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)